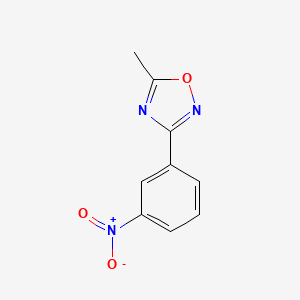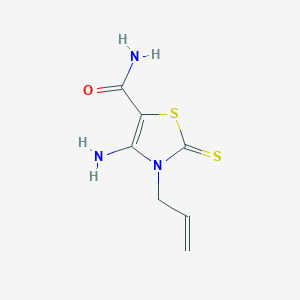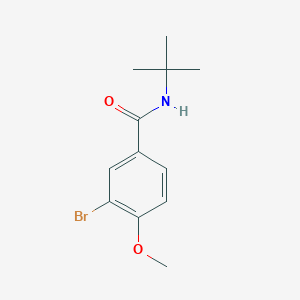
2-氨基-4-(2-噻吩基)噻吩-3-羧酸乙酯
描述
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2S2 and its molecular weight is 253.3 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物
噻吩类类似物,如2-氨基-4-(2-噻吩基)噻吩-3-羧酸乙酯,已被越来越多的科学家视为潜在的生物活性化合物 . 它们在药物化学家改进具有多种生物效应的先进化合物方面起着至关重要的作用 .
工业化学和材料科学
噻吩衍生物在工业化学和材料科学中用作缓蚀剂 . 这表明2-氨基-4-(2-噻吩基)噻吩-3-羧酸乙酯可能在这些领域得到应用。
有机半导体
噻吩介导的分子在有机半导体的进步中起着突出作用 . 这意味着2-氨基-4-(2-噻吩基)噻吩-3-羧酸乙酯可用于开发新型有机半导体。
有机场效应晶体管 (OFET)
噻吩衍生物用于有机场效应晶体管 (OFET) 的制造 . 因此,2-氨基-4-(2-噻吩基)噻吩-3-羧酸乙酯可能用于生产 OFET。
有机发光二极管 (OLED)
噻吩衍生物用于有机发光二极管 (OLED) 的制造 . 这表明2-氨基-4-(2-噻吩基)噻吩-3-羧酸乙酯可用于生产 OLED。
药理性质
具有噻吩环系的分子表现出许多药理性质,如抗癌、抗炎、抗菌、降压和抗动脉粥样硬化性质 . 这意味着2-氨基-4-(2-噻吩基)噻吩-3-羧酸乙酯可能用于开发具有这些性质的新药。
抗菌活性
合成了一系列乙基-2-(取代的亚苄基氨基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酯衍生物,并评估了它们体外生物潜力,即 对选定微生物物种的抗菌活性 . 这表明2-氨基-4-(2-噻吩基)噻吩-3-羧酸乙酯可能用于开发新型抗菌剂。
光电应用
描述了含双噻吩的扩展紫精的合成及其紫外-可见吸收和荧光光谱,显示出多个吸收和发射带 . 由于其易于合成和光学性质,这种有机盐对于各种光电应用具有潜在的兴趣 .
作用机制
Target of Action
Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been associated with a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
The compound has a predicted boiling point of 3893±420 °C and a predicted density of 1330±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The mechanism of action of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate involves several molecular interactions. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate remains stable under controlled conditions but may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate can affect metabolic flux and alter the levels of key metabolites within the cell .
属性
IUPAC Name |
ethyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-2-14-11(13)9-7(6-16-10(9)12)8-4-3-5-15-8/h3-6H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDBWIUWIWHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352084 | |
| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
243669-48-9 | |
| Record name | Ethyl 5'-amino[2,3'-bithiophene]-4'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The paper focuses on 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones as potent LDH inhibitors. How are these compounds related to Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate?
A1: Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate serves as a crucial starting material for synthesizing the 3-substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones studied in the paper []. These derivatives, possessing the thiophene moiety, were designed based on the structural features of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate and its potential for modification to achieve LDH inhibition.
Q2: The research highlights the significance of molecular docking studies. Were any such studies conducted using Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself as a potential LDH inhibitor?
A2: While the paper focuses on the synthesized derivatives and their molecular docking scores within the active site of Human Lactate Dehydrogenase [], it doesn't explicitly mention conducting molecular docking studies with Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate itself. Further research might explore the direct interaction of Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate with LDH using computational modeling techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[D]thiazol-2-YL(4-methoxyphenyl)methanol](/img/structure/B1268940.png)
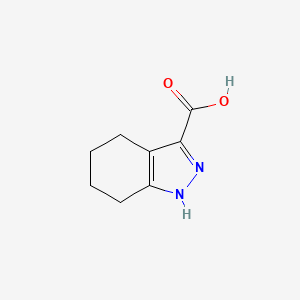
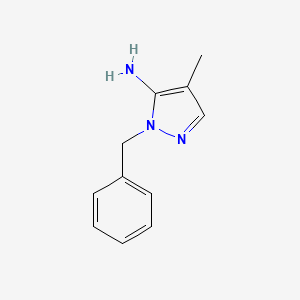
![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)



